
1-Butyl-3-fluoropyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Butyl-3-fluoropyrrolidin-2-one typically involves the fluorination of pyrrolidinone derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often employ efficient fluorinating reagents and reliable fluorination technology to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Butyl-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-fluoropyrrolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butyl-3-fluoropyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, leading to increased biological activity. The compound’s non-planar ring structure allows for better interaction with enantioselective proteins, contributing to its unique biological profile . Docking analyses suggest binding to specific protein pockets, such as the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-fluoropyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, leading to distinct reactivity and applications.
Prolinol: A hydroxylated derivative with different stereochemistry and biological activity. The presence of the fluorine atom in this compound makes it unique, providing enhanced stability, reactivity, and biological activity compared to its non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C8H14FNO |
|---|---|
Molekulargewicht |
159.20 g/mol |
IUPAC-Name |
1-butyl-3-fluoropyrrolidin-2-one |
InChI |
InChI=1S/C8H14FNO/c1-2-3-5-10-6-4-7(9)8(10)11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
NSOOZZURXTUGFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC(C1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


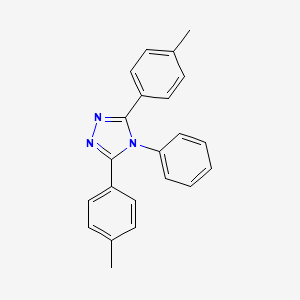


![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)


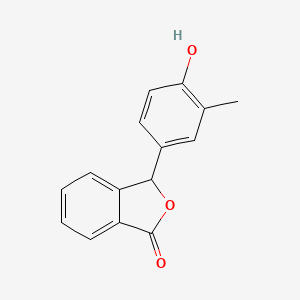
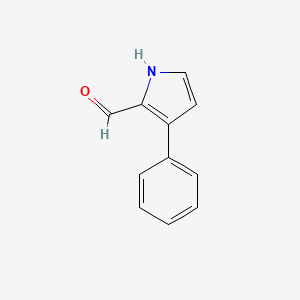


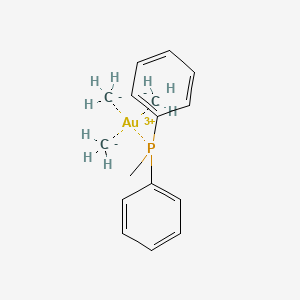

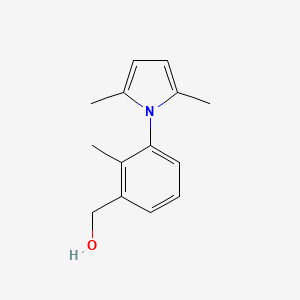
![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
